molecular formula C19H18N4O7 B4327469 N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide

N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide

Cat. No.: B4327469
M. Wt: 414.4 g/mol
InChI Key: NPQUJSCBTPDLEZ-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide is an organic compound with a complex structure that includes nitrobenzamide and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative to introduce nitro groups. This is followed by the formation of an amide bond through the reaction of an amine with a carboxylic acid derivative. The morpholine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form different functional groups.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups and the morpholine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine
  • N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide

Uniqueness

N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide is unique due to the presence of both nitrobenzamide and morpholine moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c1-12-16(20-18(24)13-3-2-4-15(9-13)22(26)27)10-14(11-17(12)23(28)29)19(25)21-5-7-30-8-6-21/h2-4,9-11H,5-8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQUJSCBTPDLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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